

optimizing 2,5-dimethyloctane synthesis yield

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Compound Focus: 2,5-Dimethyloctane

CAS No.: 15869-89-3

Cat. No.: S1517939

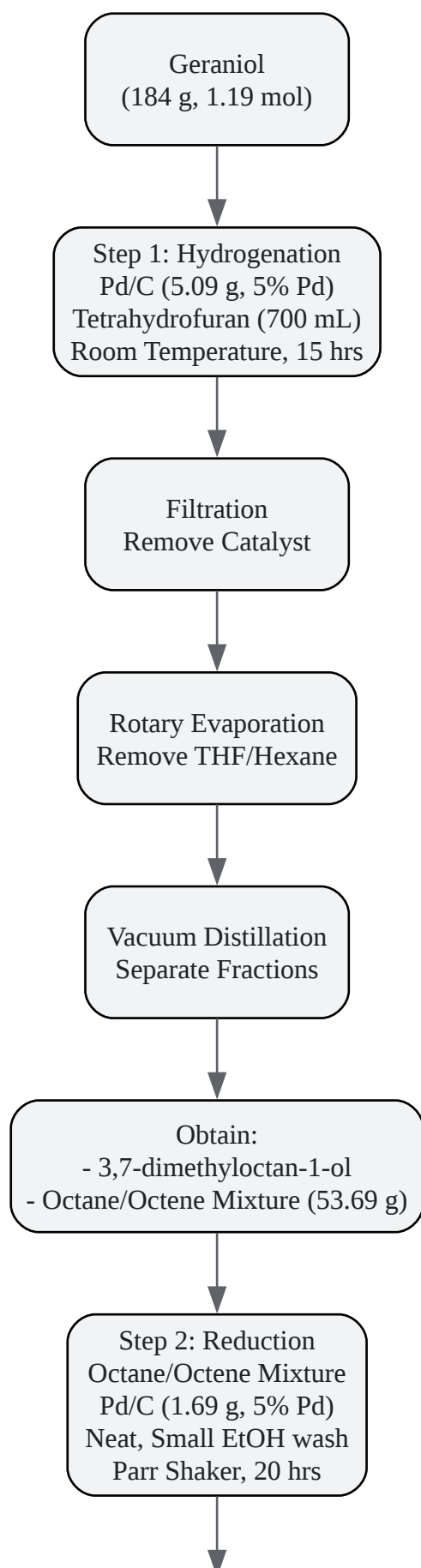
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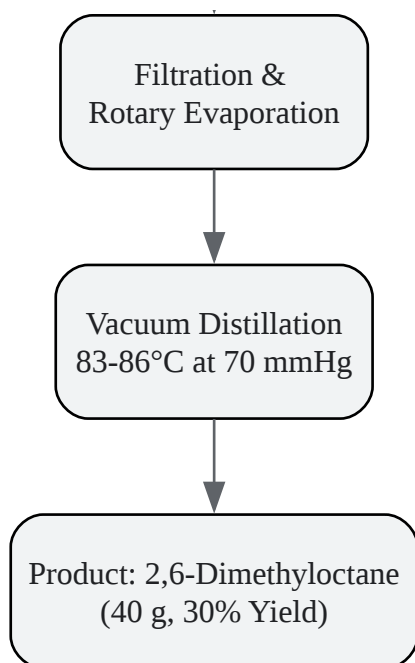
Compound Data & Alternative Synthesis

Property	Value	Source / Context
CAS Number	15869-89-3	[1]
Molecular Formula	C ₁₀ H ₂₂	[1]
Molecular Weight	142.28 g/mol	[1]
Density	0.732 g/cm ³	[1]
Boiling Point	158°C (at 760 mmHg)	[1]
Flash Point	80.3°C	[1]
Alternative Synthesis (2,6-Dimethyloctane)	Hydrogenation of Geraniol	[2]
Reported Yield	~30%	[2]

Experimental Protocol: Synthesis of 2,6-Dimethyloctane from Geraniol

While not for **2,5-dimethyloctane**, the following detailed protocol for synthesizing its isomer, 2,6-dimethyloctane, can serve as a useful reference. The workflow involves an initial hydrogenation followed by a reduction step [2].





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Procedure Details [2]:

- **Initial Hydrogenation:** Geraniol (184 g, 1.19 mol) in tetrahydrofuran (700 mL) is hydrogenated at room temperature for 15 hours using palladium on carbon (5.09 g, 5% Pd) as a catalyst.
- **Work-up:** The reaction mixture is filtered to remove the catalyst, and the filter cake is washed with hexane. The combined organic solvents (THF and hexane) are removed by rotary evaporation.
- **Initial Purification:** The crude product is separated by vacuum distillation into two primary fractions: the alcohol product, 3,7-dimethyloctan-1-ol (50.51 g, 0.30 mol), and a mixture of 3,7-dimethyloct-2-ene and 2,6-dimethyloctane (53.69 g).
- **Second Reduction:** The isolated octane/octene mixture undergoes a second hydrogenation with hydrogen gas and Pd/C (1.69 g, 5% Pd). The reaction is run neat (with only a small volume of ethanol for transfer) in a Parr shaker for 20 hours.
- **Final Purification:** After filtration and concentration by rotary evaporation, the pure 2,6-dimethyloctane is isolated by vacuum distillation (83–86 °C at 70 mm Hg) to yield 40 g (a 30% overall yield). The patent notes that the yield can be improved by changing the catalyst and reaction conditions [2].

FAQs and Troubleshooting Insights

While specific FAQs for **2,5-dimethyloctane** are unavailable, here are general troubleshooting points based on the provided synthesis and chemical principles:

- **How can I improve the yield of my reaction?** The patent for the 2,6-dimethyloctane synthesis explicitly states that **changing the catalyst and reaction conditions** can lead to improved yields [2]. Systematically varying parameters like catalyst type (e.g., other metal catalysts like Pt, Ni), catalyst loading, hydrogen pressure, temperature, and solvent is a standard optimization strategy.
- **What are common issues during hydrogenation?**
 - **Incomplete Conversion:** This can lead to mixtures of alkenes and alkanes, as seen in the intermediate fraction of the protocol. Ensure your catalyst is active and the reaction time is sufficient.
 - **Catalyst Poisoning:** Impurities in the starting materials can deactivate the catalyst. Using high-purity reagents is essential.
 - **Safety:** Hydrogenation reactions involve high-pressure flammable gas and should be conducted in appropriate pressure vessels like autoclaves or Parr shakers.
- **Where can I find reliable thermophysical data for my compound?** For properties like critical temperature, density, enthalpy, and viscosity, the **NIST Web Thermo Tables (WTT)** is an authoritative source. It contains critically evaluated data for compounds including **2,5-dimethyloctane** [3].

Suggested Optimization Strategies

To build your own troubleshooting guide, consider these research directions:

- **Literature Review:** Search for scientific papers on the specific synthetic routes to **2,5-dimethyloctane** listed in the ChemSrc record [1]. These may provide more context on yields and challenges.
- **Catalyst Screening:** Explore modern hydrogenation catalysts that might offer higher selectivity and activity than traditional Pd/C.
- **Process Monitoring:** Use techniques like GC-MS or NMR to closely monitor the reaction progress and identify intermediates or byproducts that may be limiting your yield.

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References

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